4-BUTOXY-N~1~-[6-IODO-4-OXO-2-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
Overview
Description
4-BUTOXY-N~1~-[6-IODO-4-OXO-2-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTOXY-N~1~-[6-IODO-4-OXO-2-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.
Introduction of the Iodo Group: Iodination can be performed using iodine or iodinating agents like N-iodosuccinimide (NIS).
Attachment of the Butoxy Group: This step might involve nucleophilic substitution reactions.
Formation of the Benzamide Moiety: This can be achieved by reacting the quinazolinone intermediate with benzoyl chloride or benzamide derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or butoxy groups.
Reduction: Reduction reactions could target the quinazolinone core or the iodo substituent.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzamide or butoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
4-BUTOXY-N~1~-[6-IODO-4-OXO-2-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE could have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-cancer or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound exhibits anti-cancer activity, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. The molecular targets could include kinases, receptors, or other proteins.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-(4-oxo-2-phenyl-1,4-dihydro-3(2H)-quinazolinyl)benzamide: Lacks the iodo substituent.
N-(6-iodo-4-oxo-2-phenyl-1,4-dihydro-3(2H)-quinazolinyl)benzamide: Lacks the butoxy group.
Uniqueness
The presence of both the butoxy and iodo groups in 4-BUTOXY-N~1~-[6-IODO-4-OXO-2-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE may confer unique chemical and biological properties, such as increased lipophilicity or enhanced binding affinity to specific targets.
Properties
IUPAC Name |
4-butoxy-N-(6-iodo-4-oxo-2-phenyl-1,2-dihydroquinazolin-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24IN3O3/c1-2-3-15-32-20-12-9-18(10-13-20)24(30)28-29-23(17-7-5-4-6-8-17)27-22-14-11-19(26)16-21(22)25(29)31/h4-14,16,23,27H,2-3,15H2,1H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZFFQIPQGFFQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=C(C2=O)C=C(C=C3)I)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24IN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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